This specific isotopic labeling makes DL-alanine-2,3,3,3-d4 a valuable tool in various scientific research applications, including:
DL-Alanine-2,3,3,3-d4 is a deuterated form of the amino acid alanine, where the four hydrogen atoms attached to the carbon atoms have been replaced with deuterium, a stable isotope of hydrogen. Its chemical formula is and it has a molecular weight of approximately 93.12 g/mol. The compound is primarily used in scientific research, particularly in studies involving metabolic pathways and isotopic labeling due to its unique properties that allow for tracing and analysis in biological systems .
DL-Alanine-2,3,3,3-d4 does not have a specific mechanism of action as it is not a therapeutic drug. However, its role in scientific research lies in its ability to be traced and studied within biological systems. When incorporated into proteins or metabolic pathways, the presence of deuterium allows scientists to monitor the molecule's movement and interactions using NMR spectroscopy [].
The presence of deuterium allows for specific tracking in nuclear magnetic resonance spectroscopy and mass spectrometry studies .
DL-Alanine-2,3,3,3-d4 exhibits biological activity similar to that of regular alanine. It plays a role in protein synthesis and serves as a building block for various biomolecules. The deuterated form is particularly useful in metabolic studies where tracing the incorporation of alanine into proteins or metabolic pathways is required. The presence of deuterium does not significantly alter its biological function but allows researchers to differentiate between labeled and unlabeled molecules in complex biological systems .
Several methods exist for synthesizing DL-Alanine-2,3,3,3-d4:
These methods ensure that the final product retains the necessary isotopic labeling for research applications .
DL-Alanine-2,3,3,3-d4 has several applications in scientific research:
The unique isotopic composition aids researchers in understanding complex biochemical processes .
Studies involving DL-Alanine-2,3,3,3-d4 focus on its interactions within metabolic pathways and its role as an amino acid substrate. Interaction studies often employ techniques such as:
These studies help elucidate the dynamics of amino acid metabolism and protein synthesis under various physiological conditions .
DL-Alanine-2,3,3,3-d4 shares similarities with other alanine derivatives but possesses unique characteristics due to its deuteration. Here are some comparable compounds:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
L-Alanine | Non-deuterated form | Most common form found in proteins |
D-Alanine | Enantiomer of L-alanine | Less prevalent in nature |
L-Alanine-2-d | Deuterated at one position | Useful for specific labeling studies |
L-Alanine-13C | Carbon isotope-labeled | Used for different types of metabolic studies |
DL-Aspartate | Related amino acid | Different functional group and properties |
The uniqueness of DL-Alanine-2,3,3,3-d4 lies in its complete deuteration at multiple positions which allows for more comprehensive tracing capabilities compared to other alanine forms .